2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid
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Overview
Description
2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid typically involves the protection of the amino group with a Boc group, followed by the formation of the azetidine ring. One common method is the [3+2] cycloaddition reaction, which involves the reaction of an azetidine precursor with a suitable dipolarophile . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during chemical reactions, allowing for selective modifications at other sites. Upon deprotection, the free amino group can participate in various biochemical processes, potentially interacting with enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid: Similar structure but with a piperidine ring instead of an azetidine ring.
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: Contains a selenazole ring in addition to the azetidine ring.
Uniqueness
2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid is unique due to its azetidine ring, which imparts distinct chemical and biological properties. The presence of the Boc group allows for selective protection and deprotection, facilitating its use in complex synthetic pathways.
Properties
Molecular Formula |
C11H20N2O4 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-7(6-13)4-8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15) |
InChI Key |
RLVGYLYSDLDRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)N |
Origin of Product |
United States |
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